molecular formula C7H10N2O B1365518 2-Methoxy-6-(methylamino)pyridine CAS No. 88569-83-9

2-Methoxy-6-(methylamino)pyridine

Cat. No. B1365518
CAS RN: 88569-83-9
M. Wt: 138.17 g/mol
InChI Key: GXHQLRBOZRJHPZ-UHFFFAOYSA-N
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Description

2-Methoxy-6-(methylamino)pyridine is a chemical compound with the molecular formula C7H10N2O . It contains a total of 20 bonds, including 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), 1 ether (aromatic), and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-(methylamino)pyridine is characterized by a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . Attached to this ring are a methoxy group (OCH3) and a methylamino group (NHCH3) . The InChI key for this compound is GXHQLRBOZRJHPZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Methoxy-6-(methylamino)pyridine is a clear liquid that can range in color from colorless to yellow to brown . It has a molecular weight of 138.17 . The compound has a predicted boiling point of 231.5±25.0 °C and a density of 1.09 g/cm^3 . It should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Corrosion Inhibition

2-Methoxy-6-(methylamino)pyridine derivatives have shown promising applications as corrosion inhibitors. A study explored the corrosion inhibition effect of specific pyridine derivatives on mild steel in hydrochloric acid, employing techniques like gravimetric, electrochemical impedance spectroscopy, and potentiodynamic polarization. The inhibitors were found to mainly offer cathodic protection and adhered to Langmuir's adsorption isotherm, indicating their potential in protecting metal surfaces against corrosion (Ansari, Quraishi, & Singh, 2015).

Ethylene Oligomerization Catalysts

Nickel(II) complexes chelated by (amino)pyridine ligands, including 2-methoxy derivatives, have been investigated for their role in ethylene oligomerization. These studies include experimental and density functional theory analyses, underscoring the potential of these compounds in industrial applications related to ethylene oligomerization (Nyamato, Ojwach, & Akerman, 2016).

Chemical Synthesis and Characterization

Research has been conducted on the practical synthesis routes and characterizations of 2-methoxy-6-(methylamino)pyridine derivatives. These studies not only present efficient synthetic pathways but also delve into the structural characterization and potential applications of these compounds in various chemical domains (Horikawa, Hirokawa, & Kato, 2001).

Catalysts for Methoxycarbonylation of Olefins

2-Methoxy-6-(methylamino)pyridine derivatives have been used to form catalysts for the methoxycarbonylation of olefins, a crucial process in the production of various industrial chemicals. These catalysts have demonstrated effectiveness in converting olefins into linear and branched esters, showcasing their significance in chemical manufacturing processes (Zulu et al., 2020).

Photophysical Studies

The photophysical properties of 2-methoxy- and 2-morpholino pyridine compounds have been extensively studied, revealing their high fluorescence quantum yields in various solvents and solid states. These studies provide insight into the potential applications of these compounds in fields requiring fluorescent materials, such as imaging and sensing technologies (Hagimori et al., 2019).

Safety And Hazards

2-Methoxy-6-(methylamino)pyridine is classified as a hazardous chemical . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

6-methoxy-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-8-6-4-3-5-7(9-6)10-2/h3-5H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHQLRBOZRJHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501008232
Record name 6-Methoxy-N-methylpyridin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501008232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-(methylamino)pyridine

CAS RN

88569-83-9
Record name 6-Methoxy-N-methylpyridin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501008232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-N-methylpyridin-2-amine
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